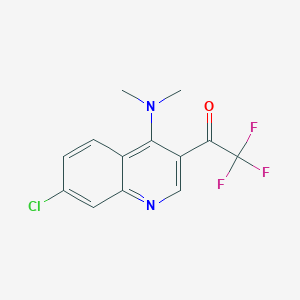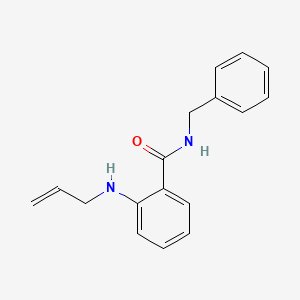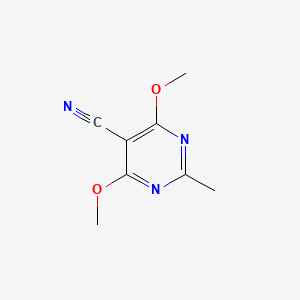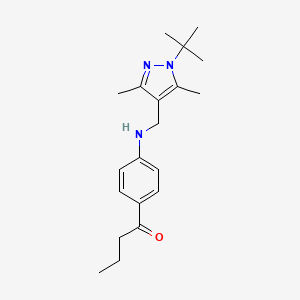
(2,6-Diaminopyrimidin-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Diaminopyrimidin-4-yl)methanol is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes. This compound is characterized by the presence of two amino groups at positions 2 and 6 and a hydroxymethyl group at position 4 on the pyrimidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diaminopyrimidin-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diaminopyrimidine with formaldehyde under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,6-Diaminopyrimidine and formaldehyde.
Reaction Conditions: The reaction is carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide.
Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by filtration or extraction and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
(2,6-Diaminopyrimidin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,6-diaminopyrimidine-4-carboxylic acid.
Reduction: Formation of 2,6-diaminopyrimidine-4-methanol derivatives.
Substitution: Formation of various N-substituted pyrimidines.
科学的研究の応用
(2,6-Diaminopyrimidin-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
作用機序
The mechanism of action of (2,6-Diaminopyrimidin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with nucleic acids, affecting DNA and RNA synthesis and function.
類似化合物との比較
Similar Compounds
- (4,6-Diaminopyrimidin-2-yl)methanol
- (2,4-Diaminopyrimidin-5-yl)methanol
Comparison
(2,6-Diaminopyrimidin-4-yl)methanol is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. Compared to (4,6-Diaminopyrimidin-2-yl)methanol and (2,4-Diaminopyrimidin-5-yl)methanol, the compound may exhibit different chemical properties and biological effects due to the variation in the position of the amino and hydroxymethyl groups.
特性
分子式 |
C5H8N4O |
|---|---|
分子量 |
140.14 g/mol |
IUPAC名 |
(2,6-diaminopyrimidin-4-yl)methanol |
InChI |
InChI=1S/C5H8N4O/c6-4-1-3(2-10)8-5(7)9-4/h1,10H,2H2,(H4,6,7,8,9) |
InChIキー |
INTCDAMEWLKPJL-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(N=C1N)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine, 6-(1H-benzimidazol-2-yl)-](/img/structure/B13101742.png)
![2-(3-Bromo-4-methoxy-benzyl)-[1,3,4]oxadiazole](/img/structure/B13101750.png)




![Tert-butyl 7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate](/img/structure/B13101765.png)




